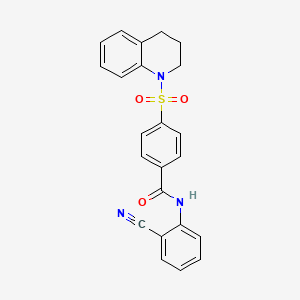
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (NCPTQ) is a synthetic organic compound that has been studied for its potential applications in laboratory experiments and scientific research. NCPTQ has a wide range of properties, including its ability to act as a catalyst, its ability to form complexes with metal ions, and its ability to interact with proteins. NCPTQ has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to act as a catalyst in various reactions, including the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides. This compound has also been used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, this compound has been studied for its ability to interact with proteins and other molecules, which can be used to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is not fully understood. However, it is believed that this compound acts as a catalyst in various reactions by forming complexes with metal ions and interacting with proteins and other molecules. This compound is also believed to have an affinity for certain molecules, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as proteases and phosphatases. This compound has also been shown to have an inhibitory effect on the growth of certain types of bacteria. In addition, this compound has been shown to have an inhibitory effect on the activity of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize, and it can be used to form complexes with metal ions, which can be used to study the properties of the metal ions. In addition, this compound has an affinity for certain molecules, which can be used to study the structure and function of proteins. However, this compound has several limitations, such as its potential toxicity and its potential to interfere with certain biochemical and physiological processes.
Orientations Futures
There are a number of potential future directions for N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide research. This compound could be used to study the structure and function of proteins, as well as to study the properties of metal ions. In addition, this compound could be used to study the biochemical and physiological effects of certain compounds and drugs. This compound could also be used to study the potential therapeutic effects of certain compounds and drugs. Finally, this compound could be used to develop new catalysts for various reactions, such as the hydrolysis of peptides, the hydrolysis of esters, and the hydrolysis of amides.
Méthodes De Synthèse
N-(2-cyanophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can be synthesized using a variety of methods, including a reaction between a sulfonyl chloride and a quinoline derivative, a reaction between a sulfonyl chloride and a phenylhydrazine, and a reaction between a sulfonyl chloride and a nitrile. The synthesis of this compound is relatively simple and can be accomplished in a few steps.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c24-16-19-7-1-3-9-21(19)25-23(27)18-11-13-20(14-12-18)30(28,29)26-15-5-8-17-6-2-4-10-22(17)26/h1-4,6-7,9-14H,5,8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQZNLUTVPBQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)


![ethyl 4-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B6582861.png)
![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)

![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6582869.png)
![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)
![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)
![3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6582893.png)
![2-(2-fluorophenyl)-5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazole](/img/structure/B6582900.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate](/img/structure/B6582910.png)
![methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6582914.png)
![N-(3-methylbutyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582944.png)